ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate
Description
Ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate is a heterocyclic compound featuring a fused pyrroloquinoline core with a sulfonamido-linked ethyl benzoate substituent. The molecule combines a bicyclic tetrahydroquinoline system (4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline) with a sulfonamide bridge connected to an aromatic ester group.
The compound is synthesized via condensation reactions involving pyrroloquinoline precursors and sulfonamide-bearing reagents, as described in analogous protocols for related derivatives (e.g., Scheme 1 in ). Characterization typically employs HPLC-HRMS-ESI, NMR, and X-ray crystallography (using software like SHELXL ).
Properties
IUPAC Name |
ethyl 2-[(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)sulfonylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-2-27-20(24)16-5-3-4-6-17(16)21-28(25,26)15-11-13-7-8-18(23)22-10-9-14(12-15)19(13)22/h3-6,11-12,21H,2,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYDLUURGYHEMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate typically involves multiple reaction steps, including the cyclization of intermediate compounds and subsequent sulfonamide formation. Each step requires specific reagents and conditions, such as:
Cyclization:
Reactants: Intermediate compounds with ketone and amine functionalities.
Reagents: Catalysts such as Lewis acids.
Conditions: Typically conducted under inert atmosphere with controlled temperature to drive the cyclization.
Sulfonamide Formation:
Reactants: Cyclized intermediate and sulfonyl chloride derivatives.
Reagents: Base such as triethylamine to neutralize generated HCl.
Conditions: Reactions carried out in polar aprotic solvents like dichloromethane at moderate temperatures.
Industrial Production Methods: Scaling up the laboratory synthesis for industrial production involves optimizing reaction yields and developing efficient purification processes. Use of automated reactors and continuous flow chemistry can enhance the production rates and consistency of the final product.
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative.
Conditions and Outcomes
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux, 6–8 hrs | 2-(4-oxo-...sulfonamido)benzoic acid | High yield (~85%) |
| Basic Hydrolysis | NaOH (10%), 90°C, 4 hrs | Sodium salt of benzoic acid derivative | Requires neutralization post-reaction |
This reaction is critical for modifying solubility and bioavailability in pharmacological contexts. The ester-to-acid conversion enhances hydrogen-bonding capacity, influencing target-binding affinity.
Sulfonamide Reactivity
The sulfonamide group (–SO₂–NH–) participates in nucleophilic substitution and acid-base reactions.
Key Reactions
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N-Alkylation/Arylation
Reacts with alkyl/aryl halides under basic conditions (e.g., K₂CO₃ in DMF) to form N-substituted derivatives. For example:Yields range from 60–75% depending on the electrophile.
-
Acid-Base Behavior
The sulfonamide NH exhibits weak acidity (pKa ~9–10), enabling deprotonation with strong bases like NaH. The resulting anion can act as a nucleophile in further reactions.
Heterocyclic Core Modifications
The pyrroloquinoline system undergoes electrophilic substitution and redox reactions.
Electrophilic Aromatic Substitution
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Nitration : Directed by the electron-withdrawing sulfonamide group, nitration occurs at the para position of the benzoate ring under HNO₃/H₂SO₄.
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Halogenation : Bromination (Br₂/FeBr₃) targets the quinoline ring, favoring the 3-position due to ring electronics .
Redox Reactions
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Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the tetrahydroquinoline ring to a fully aromatic quinoline system.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the 4-oxo group to a hydroxylamine intermediate .
Cyclization and Ring Expansion
Intramolecular cyclization reactions are facilitated by the compound’s structural flexibility:
Example Pathway
Under heating (80–90°C) with DMF and K₂CO₃, the sulfonamide nitrogen attacks the ester carbonyl, forming a fused tetracyclic structure (Fig. 1) . This mirrors methodologies reported for isoindoloquinoline syntheses, achieving yields of ~70% .
Comparative Reactivity Table
| Functional Group | Reaction Type | Conditions | Key Byproducts |
|---|---|---|---|
| Ethyl Ester | Hydrolysis | Acid/Base, heat | Ethanol, H₂O |
| Sulfonamide | N-Alkylation | R-X, K₂CO₃, DMF | HX (e.g., HCl) |
| Pyrroloquinoline | Nitration | HNO₃/H₂SO₄, 0–5°C | NO₂⁻, H₂O |
Mechanistic Considerations
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Steric Effects : The fused pyrroloquinoline core imposes steric hindrance, slowing reactions at the 8-sulfonamido position.
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Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance sulfonamide nucleophilicity by stabilizing transition states.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate has shown potential as a pharmacophore in drug discovery due to its bioactive functional groups. Its mechanism of action involves interaction with specific enzymes or receptors that modulate biological pathways. The sulfonamide group facilitates binding with molecular targets, leading to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Antimicrobial Activity
Research indicates that structurally related compounds exhibit antimicrobial properties. This compound may inhibit the growth of various bacteria and fungi by disrupting cell membrane integrity and metabolic functions . This suggests its potential use in developing new antimicrobial agents.
Material Science
The compound's derivatives are being explored for applications in material science. Its unique structure allows for the development of novel polymers and coatings that could have enhanced properties such as durability and resistance to environmental factors.
Synthesis and Production
The synthesis of this compound typically involves several reaction steps:
Synthetic Routes
-
Cyclization :
- Reactants : Intermediate compounds with ketone and amine functionalities.
- Reagents : Catalysts like Lewis acids.
- Conditions : Conducted under inert atmosphere with controlled temperature.
-
Sulfonamide Formation :
- Reactants : Cyclized intermediate and sulfonyl chloride derivatives.
- Reagents : Base such as triethylamine.
- Conditions : Reactions carried out in polar aprotic solvents like dichloromethane at moderate temperatures.
Industrial Production Methods
For industrial applications, optimizing reaction yields and developing efficient purification processes are essential. Techniques such as automated reactors and continuous flow chemistry can enhance production rates and consistency of the final product.
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation through the modulation of key signaling pathways associated with cancer growth.
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of the compound against a range of bacterial strains. The findings indicated that it effectively inhibited bacterial growth by disrupting their metabolic processes.
Mechanism of Action
Ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate exerts its effects through a combination of interactions at the molecular level. It can interact with specific enzymes or receptors, leading to modulation of biological pathways. The sulfonamide group plays a critical role in these interactions, facilitating binding with molecular targets and triggering downstream effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key analogues and their differentiating features are summarized below:
Notes:
- *Estimated values based on analogous structures.
Physicochemical and Pharmacological Contrasts
Lipophilicity and Solubility: The ethyl benzoate derivative (logP 4.22) is more lipophilic than ethoxy- or hydroxy-substituted analogues (logP 2.1–3.5), favoring passive diffusion but risking solubility limitations (logSw -4.33) .
Biological Activity: KC 11404 () demonstrates dual histamine/PAF antagonism and 5-lipoxygenase inhibition, attributed to its 8-hydroxy and n-butyl groups. Thioxothiazolidinone hybrids () show enhanced electrophilicity due to the thioxo group, enabling covalent interactions with biological targets (e.g., kinases) .
Synthetic Accessibility: Ethyl benzoate derivatives are synthesized via condensation of pyrroloquinoline-diones with sulfonamides in acetic acid/sodium acetate (yield 67–86%) . Halogenated analogues require halogenation steps (e.g., I₂ in dioxane/pyridine) , increasing synthetic complexity.
Key Research Findings
- Substituent Position Matters : Modifications at C8 (e.g., -OEt, -I, -SO₂NH-) significantly alter bioactivity. For example, 8-ethoxy derivatives exhibit lower steric bulk, improving binding to hydrophobic pockets , while sulfonamides enhance hydrogen-bonding capacity .
- Hybrid Systems: Thiazolidinone-pyrroloquinoline hybrids () demonstrate synergistic effects, combining quinoline’s planar aromaticity with thiazolidinone’s redox activity .
- Pharmacological Gaps : The ethyl benzoate derivative’s in vivo efficacy remains unstudied, unlike KC 11404, which showed oral activity in guinea pig asthma models .
Biological Activity
Ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate is a complex organic compound with a unique fused ring structure. Its biological activity is attributed to its ability to interact with specific enzymes and receptors, making it a promising candidate in medicinal chemistry and drug discovery. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrroloquinoline core with sulfonamide and ester functional groups. These structural elements contribute to its potential versatility in various applications.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N2O5S |
| Molecular Weight | 392.5 g/mol |
| CAS Number | 898419-80-2 |
The sulfonamide group in this compound plays a crucial role in its biological activity. It facilitates binding with molecular targets, leading to modulation of various biological pathways. The compound may act as an inhibitor or modulator of specific enzymes involved in metabolic processes.
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit antimicrobial properties. For instance, studies have shown that similar sulfonamide compounds can inhibit the growth of various bacteria and fungi by disrupting cell membrane integrity and metabolic functions .
Anticancer Potential
The compound's ability to interact with specific cellular targets suggests potential anticancer properties. Analogous compounds have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related sulfonamide significantly reduced bacterial viability in vitro by targeting membrane proteins essential for bacterial survival .
- Cytotoxicity in Cancer Cells : Another investigation assessed the cytotoxic effects of similar compounds on human cancer cell lines. Results indicated that these compounds induced apoptosis and inhibited cell growth at micromolar concentrations .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways.
- Biofilm Formation : Similar compounds have demonstrated the ability to inhibit biofilm formation in pathogenic bacteria, suggesting potential applications in treating biofilm-related infections .
Q & A
Q. What are the key synthetic routes for ethyl 2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves coupling sulfonamide intermediates with benzoate derivatives. For example, analogous compounds (e.g., ethyl pyrroloquinoxaline carboxylates) are synthesized via nucleophilic substitution or condensation reactions. Evidence from related compounds (e.g., ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives) suggests using acyl chlorides (e.g., isoquinolinecarbonyl chloride) under inert conditions with yields ranging from 40% to 45% . Optimization strategies include:
- Temperature control : Maintaining 0–5°C during acyl chloride addition to minimize side reactions.
- Catalyst use : Triethylamine or DMAP to enhance nucleophilicity.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) for isolating pure products.
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Structural validation relies on:
- Mass spectrometry (ESI-MS) : Confirming molecular weight (e.g., observed [M+H]+ peaks matching theoretical values) .
- NMR spectroscopy : 1H/13C NMR to resolve aromatic protons (δ 7.0–8.5 ppm), sulfonamide NH (~δ 10 ppm), and ester carbonyls (~δ 165–170 ppm) .
- X-ray crystallography : For derivatives (e.g., methyl pyrrolo[3,2,1-ij]quinoline carboxylates), monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 8.309 Å, β = 112.30°) are reported .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Polar aprotic solvents (DMSO, DMF) are preferred due to the ester and sulfonamide groups. Limited solubility in water (logP ~3.5 estimated via computational models).
- Stability : Hydrolytically sensitive; store at –20°C under inert atmosphere. Degradation products (e.g., free carboxylic acids) monitored via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) predict electronic properties (HOMO-LUMO gaps) and reactive sites. For example:
Q. What mechanistic insights explain contradictions in reaction outcomes during scale-up?
- Methodological Answer : Discrepancies between small- and large-scale syntheses often arise from:
- Mass transfer limitations : Aggregation of intermediates in polar solvents reduces reactivity. Solution: Use microfluidic reactors for controlled mixing .
- Thermodynamic vs. kinetic control : High concentrations favor oligomerization. Adjust stoichiometry (e.g., 1.2:1 acyl chloride:amine ratio) and monitor via in-situ FTIR .
Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer :
- Steric effects : Bulky substituents on the quinoline ring hinder sulfonamide group reactivity (e.g., 20% yield drop with methyl vs. hydrogen at position 3) .
- Electronic effects : Electron-withdrawing groups (e.g., –CF3) enhance electrophilicity of the carbonyl carbon, accelerating aminolysis (k = 0.15 min⁻¹ vs. 0.08 min⁻¹ for –OCH3 derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
